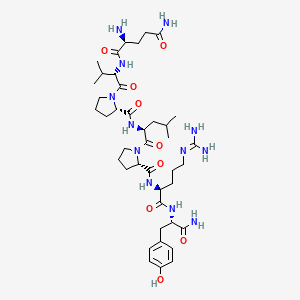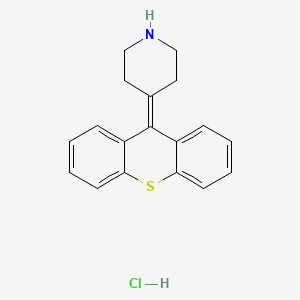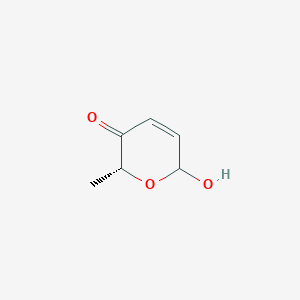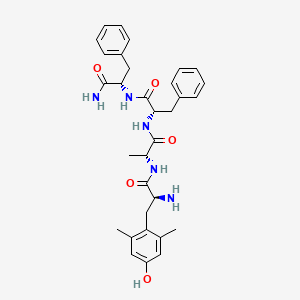
Butanedioic acid, 2-(aminosulfonyl)-6-benzothiazolyl ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanedioic acid, 2-(aminosulfonyl)-6-benzothiazolyl ethyl ester is a complex organic compound with a unique structure that combines the properties of butanedioic acid, benzothiazole, and sulfonamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, 2-(aminosulfonyl)-6-benzothiazolyl ethyl ester typically involves multiple steps, starting with the preparation of the benzothiazole ring, followed by the introduction of the sulfonamide group, and finally, the esterification with butanedioic acid. Common reagents used in these reactions include sulfuric acid, thionyl chloride, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing waste and energy consumption. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Butanedioic acid, 2-(aminosulfonyl)-6-benzothiazolyl ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted benzothiazole derivatives. These products can have different properties and applications depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Butanedioic acid, 2-(aminosulfonyl)-6-benzothiazolyl ethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of Butanedioic acid, 2-(aminosulfonyl)-6-benzothiazolyl ethyl ester involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, while the benzothiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Butanedioic acid, ethyl methyl ester
- 2-Butenoic acid, 3-amino-, ethyl ester
- Butanedioic acid, dimethyl ester
Uniqueness
Butanedioic acid, 2-(aminosulfonyl)-6-benzothiazolyl ethyl ester is unique due to the presence of the benzothiazole ring and the sulfonamide group, which confer distinct chemical and biological properties. These features make it more versatile and potentially more effective in various applications compared to similar compounds.
Propiedades
Número CAS |
137836-90-9 |
|---|---|
Fórmula molecular |
C13H14N2O6S2 |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
1-O-ethyl 4-O-(2-sulfamoyl-1,3-benzothiazol-6-yl) butanedioate |
InChI |
InChI=1S/C13H14N2O6S2/c1-2-20-11(16)5-6-12(17)21-8-3-4-9-10(7-8)22-13(15-9)23(14,18)19/h3-4,7H,2,5-6H2,1H3,(H2,14,18,19) |
Clave InChI |
IVERUUNHUUMGOU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC(=O)OC1=CC2=C(C=C1)N=C(S2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14261953.png)


![3-[(Triethoxysilyl)methyl]pentane-2,4-dione](/img/structure/B14261973.png)







![10-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]deca-5,8-dienoic acid](/img/structure/B14262013.png)
![chloro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane](/img/structure/B14262025.png)

